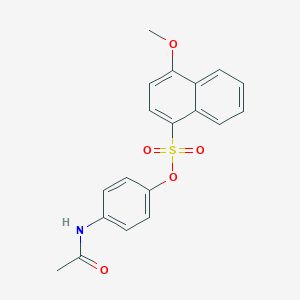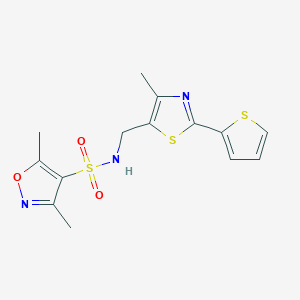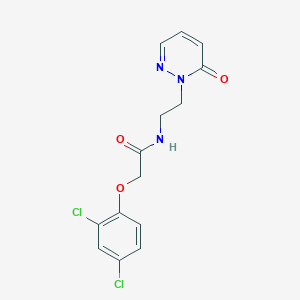
3-(2,4-dimethylphenyl)-1-methyl-1{H}-pyrazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,4-Dimethylphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid (3-DPMP) is a small molecule that has been studied extensively in recent years due to its potential applications in medical and scientific research. This molecule has a wide range of biochemical and physiological effects, and its structure makes it suitable for a variety of laboratory experiments.
Scientific Research Applications
Structural and Spectral Analysis
- The compound's structural and spectral properties have been a focus of research. For instance, a study on a similar pyrazole-4-carboxylic acid derivative examined its structure through various spectroscopic methods, including NMR, FT-IR, and X-ray diffraction, indicating a significant interest in the molecular structure and behavior of such compounds (Viveka et al., 2016).
Synthesis and Characterization
- Research on pyrazole derivatives, closely related to the compound , involves exploring synthetic routes and characterizing the resultant compounds. This includes understanding the crystal structure and studying the compound's antioxidant properties (Naveen et al., 2021).
Chemical Reactions and Functionalization
- The functionalization reactions of similar pyrazole compounds have been explored, providing insights into potential chemical applications and transformations (Yıldırım et al., 2005).
Synthesis Techniques and Yield Optimization
- Research has also been conducted on optimizing the synthesis process of related pyrazole compounds, aiming to improve yield and efficiency (Duan Yuan-fu, 2011).
Potential Biological Applications
- While the specific biological applications of 3-(2,4-dimethylphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid have not been directly addressed in the available literature, studies on related compounds indicate a broader interest in the biological and medicinal potential of pyrazole derivatives. For example, research into the antimicrobial and antioxidant activity of a similar pyrazole compound suggests possible areas for future exploration (Umesha et al., 2009).
Mechanism of Action
Target of Action
The compound, also known as Amitraz , primarily targets the alpha-adrenergic receptors and octopamine receptors in the central nervous system . These receptors play a crucial role in the regulation of various physiological processes, including neurotransmission and hormone release.
Mode of Action
Amitraz acts as an agonist at the alpha-adrenergic and octopamine receptors . By binding to these receptors, it mimics the action of natural neurotransmitters and triggers a response. Additionally, Amitraz inhibits the activity of monoamine oxidases and prostaglandin synthesis , enzymes involved in the breakdown of neurotransmitters and the production of inflammatory mediators, respectively.
Biochemical Pathways
The activation of alpha-adrenergic and octopamine receptors by Amitraz leads to a cascade of biochemical reactions. This results in overexcitation in the nervous system of insects, leading to their paralysis and death . The inhibition of monoamine oxidases prevents the breakdown of neurotransmitters, further enhancing the overexcitation effect. The inhibition of prostaglandin synthesis disrupts the production of inflammatory mediators, contributing to the compound’s insecticidal properties .
Pharmacokinetics
Its volatility and insolubility in water
Result of Action
The primary result of Amitraz’s action is the paralysis and death of insects . This is due to the overexcitation caused by its agonistic action on alpha-adrenergic and octopamine receptors and its inhibitory effect on monoamine oxidases and prostaglandin synthesis .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Amitraz. For instance, its volatility means that it can be easily dispersed in the environment, potentially affecting a wide range of insects. Its insolubility in water may limit its distribution in aquatic environments . Furthermore, the development of resistance to Amitraz has been reported in some insects, likely driven by overuse and off-label use .
properties
IUPAC Name |
5-(2,4-dimethylphenyl)-2-methylpyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-8-4-5-10(9(2)6-8)11-7-12(13(16)17)15(3)14-11/h4-7H,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYAQYAAJWHZGLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN(C(=C2)C(=O)O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(5-Chloro-2H-indazol-3-yl)methyl]but-2-ynamide](/img/structure/B2450947.png)
![Ethyl 4-[({[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2450948.png)


![2-(benzylthio)-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2450955.png)


![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2450959.png)


![4-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-N-(4-ethylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2450967.png)